2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid
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Overview
Description
2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid is a synthetic organic compound with a complex structure. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid involves multiple steps. One common method includes the reaction of benzylamine with ethyl 2-oxo-4-phenylbutanoate under controlled conditions to form an intermediate. This intermediate is then reacted with 2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic benefits, including its role as an angiotensin-converting enzyme (ACE) inhibitor.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid involves its interaction with specific molecular targets. As an ACE inhibitor, it works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benazepril: Another ACE inhibitor with a similar structure and mechanism of action.
Lisinopril: A widely used ACE inhibitor with comparable therapeutic effects.
Quinapril: Known for its use in treating hypertension and heart failure.
Uniqueness
2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid is unique due to its specific chemical structure, which imparts distinct pharmacokinetic properties. Its ethoxy group and benzylamine moiety contribute to its binding affinity and selectivity for the ACE enzyme, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C24H30N2O5 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H30N2O5/c1-3-31-24(30)21(15-14-19-10-6-4-7-11-19)25-18(2)23(29)26(17-22(27)28)16-20-12-8-5-9-13-20/h4-13,18,21,25H,3,14-17H2,1-2H3,(H,27,28) |
InChI Key |
IKWSMOBSRGJBSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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